Piperazine-1,4-dicarbaldehyde

Covalent Organic Frameworks Supercapacitors Aldehyde-Amine Condensation

Piperazine-1,4-dicarbaldehyde (1,4-diformylpiperazine; CAS 4164-39-0) is a symmetric, bifunctional aldehyde bearing two N-formyl substituents on a piperazine ring. With a molecular formula of C₆H₁₀N₂O₂, a molecular weight of 142.16 g/mol, and a melting point of 126–129 °C, it is commercially available as a white to light yellow crystalline powder at ≥98% purity (GC).

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 4164-39-0
Cat. No. B1582499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-1,4-dicarbaldehyde
CAS4164-39-0
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1CN(CCN1C=O)C=O
InChIInChI=1S/C6H10N2O2/c9-5-7-1-2-8(6-10)4-3-7/h5-6H,1-4H2
InChIKeyCBLGQEBXWDKYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-1,4-dicarbaldehyde (CAS 4164-39-0): A Symmetric Bifunctional Aldehyde Intermediate for Heterocyclic Synthesis and Materials Chemistry


Piperazine-1,4-dicarbaldehyde (1,4-diformylpiperazine; CAS 4164-39-0) is a symmetric, bifunctional aldehyde bearing two N-formyl substituents on a piperazine ring [1]. With a molecular formula of C₆H₁₀N₂O₂, a molecular weight of 142.16 g/mol, and a melting point of 126–129 °C, it is commercially available as a white to light yellow crystalline powder at ≥98% purity (GC) . The compound's defining structural feature is its two chemically equivalent formyl groups positioned at the 1- and 4-positions of the piperazine chair conformation, enabling dual condensation reactivity with amines, hydrazines, and active methylene compounds [2]. This difunctional character distinguishes it fundamentally from mono-N-formyl piperazine analogs and underpins its utility as a cross-linking dialdehyde monomer in covalent organic frameworks (COFs), a tetradentate ligand precursor in coordination chemistry, and a key intermediate in pharmaceutical building block synthesis [3].

Why Mono-Formyl Piperazines, N-Methylpiperazines, and Aromatic Dialdehydes Cannot Substitute Piperazine-1,4-dicarbaldehyde in Demanding Synthetic Applications


Generic substitution of piperazine-1,4-dicarbaldehyde with superficially similar compounds such as piperazine-1-carbaldehyde, N-methylpiperazine, or aromatic dialdehydes like terephthalaldehyde fails because each lacks the precise combination of (i) dual N-formyl reactive sites, (ii) the aliphatic piperazine ring conformation that templates specific pore architectures in COF synthesis, and (iii) the nitrogen- and oxygen-donor ligand topology required for octahedral metal complexation [1]. Piperazine-1-carbaldehyde provides only one aldehyde, preventing cross-linking. N-methylpiperazine lacks aldehyde functionality entirely. Terephthalaldehyde, while a bifunctional aldehyde, cannot replicate the nitrogen content or the chair-conformation geometry of the piperazine ring that is essential for the interlayer hydrogen-bonding network observed in PDC-MA-COF materials [2]. Even the thio-analog, 1,4-dithionyl-piperazine, exhibits altered HOMO-LUMO energies and activation barriers that fundamentally change its reactivity profile [3]. These structural distinctions carry quantifiable consequences that make direct replacement invalid without redesigning the entire synthetic route or material architecture.

Quantitative Differentiation Evidence for Piperazine-1,4-dicarbaldehyde vs. Closest Analogs in COF Synthesis, Coordination Chemistry, and Electrochemical Methods


PDC-MA-COF Specific Capacitance Achieved Solely with Piperazine-1,4-dicarbaldehyde vs. Alternative Dialdehyde Monomers for Supercapacitor Electrodes

Piperazine-1,4-dicarbaldehyde (PDC) was condensed with melamine (MA) to produce a two-dimensional triazine-based COF (PDC-MA-COF). The resulting framework achieved a specific capacitance of 335 F g⁻¹ in a three-electrode system at 1.0 A g⁻¹ current density, which is among the highest reported for triazine-based COFs at the time of publication [1]. When the same PDC-MA-COF was tested in a two-electrode asymmetric supercapacitor configuration (vs. activated carbon), it delivered 94 F g⁻¹ [1]. By contrast, COFs synthesized from aromatic dialdehydes such as terephthalaldehyde typically lack the high nitrogen content (PDC-MA-COF: 47.87% N) and interlayer C–H···N hydrogen bonding that PDC's piperazine ring uniquely enables [1].

Covalent Organic Frameworks Supercapacitors Aldehyde-Amine Condensation

3-Fold Interpenetrated COF Architecture Achieved via Piperazine-1,4-dicarbaldehyde Condensation with Melamine from CO₂ Feedstock

In a direct demonstration of piperazine-1,4-dicarbaldehyde's unique synthetic value, Zhang et al. used a two-step procedure converting CO₂ and piperazine into 1,4-piperazinedicarboxaldehyde, which was then condensed with melamine to yield a 3-fold interpenetrated triazine-based COF [1]. The mass ratio of CO₂ conversion into the COF formula unit reached 46.3%, and the resulting material exhibited a BET surface area of 945 m² g⁻¹ with structural integrity maintained after 24-hour exposure to 6 M HCl, 6 M NaOH, and boiling water [1]. This route is inaccessible using mono-formyl piperazines (which cannot cross-link) or aromatic dialdehydes (which cannot be synthesized from CO₂ via this reduction-formylation pathway) .

CO₂ Utilization Interpenetrated COF Green Synthesis

HOMO-LUMO Energy Gap and Activation Barrier Differences: 1,4-Diformyl-piperazine vs. 1,4-Dithionyl-piperazine by DFT

Cherif et al. performed a comparative computational study of 1,4-diformyl-piperazine (1,4-dfp) and its thio-analog, 1,4-dithionyl-piperazine (1,4-dtsp), using B3LYP/6-31++G(d,p) DFT calculations [1]. The substitution of the carbonyl oxygen by sulfur induced measurable changes in HOMO and LUMO energies, partial charge distributions, and molecular electrostatic potentials. Critically, activation energy barriers for conformational interconversion differed between the two compounds, indicating that the formyl and thioformyl derivatives are not electronically or kinetically interchangeable in reaction mechanisms or ligand-binding scenarios [1].

DFT Calculation Electronic Properties Thio-Analog Comparison

2-Methoxypiperazine-1,4-dicarbaldehyde Synthesis via Anodic Oxidation: 91% Yield at 500-g Scale

Piperazine-1,4-dicarbaldehyde was converted into 2-methoxypiperazine-1,4-dicarbaldehyde under anodic oxidation conditions in 91% yield at a 500-gram scale, as reported in Thieme's Science of Synthesis [1]. This demonstrates that the parent dicarbaldehyde can serve as a viable substrate for electrochemical α-C–H methoxylation on a preparative scale, whereas mono-N-formyl piperazines lack the second formyl directing group required for symmetrical product formation .

Anodic Oxidation Scale-Up Synthesis Electrochemical Methods

Antifungal Activity of 1,4-Diformylpiperazine-Derived Transition Metal Complexes Against Opportunistic Fungal Pathogens

The Schiff base ligand derived from acid-catalyzed condensation of 1,4-diformylpiperazine with 4-aminoantipyrine was used to synthesize Co(II), Ni(II), and Cu(II) complexes of stoichiometry [M(L)X₂] [1]. These complexes were tested for antifungal activity against Alternaria brassicae, Aspergillus niger, and Fusarium oxysporum [1]. The tetradentate ONNO coordination mode—relying on both N-formyl oxygen and azomethine nitrogen donor atoms—is uniquely enabled by the 1,4-diformyl substitution pattern of the piperazine ring. Piperazine-1-carbaldehyde, by contrast, can only form bidentate ligands lacking the macrocyclic stability of the tetradentate chelate [2].

Coordination Chemistry Antifungal Agents Metal Complexes

Conformational Stability and Solvent Sensitivity of 1,4-Diformylpiperazine vs. N,N′-Dimethylpiperazine by Vibrational Spectroscopy and DFT

A combined experimental FT-IR, Raman, and DFT (B3LYP/6-31++G(d,p)) study of 1,4-diformylpiperazine (1,4-dfp) investigated five conformational isomers and correlated C=O stretching frequencies with empirical solvent parameters including the Kirkwood-Bauer-Magat equation, solvent acceptor number, Swain parameters, and linear solvation energy relationships (LSER) [1]. The study also examined halogeno-analogs to understand halogen effects on conformational preferences. These conformational properties are distinct from those of N,N′-dimethylpiperazine and N,N′-diacetylpiperazine, where different rotameric states and ring-flipping energetics apply [2].

Conformational Analysis Vibrational Spectroscopy Solvent Effects

Optimal Application Scenarios for Piperazine-1,4-dicarbaldehyde (CAS 4164-39-0) Based on Quantitative Differentiation Evidence


Synthesis of High-Nitrogen-Content Triazine COFs for Supercapacitor Electrodes

Piperazine-1,4-dicarbaldehyde is the monomer of choice for synthesizing triazine-based covalent organic frameworks requiring high nitrogen content (>47 wt%) and specific capacitances reaching 335 F g⁻¹ in three-electrode configuration [1]. The aliphatic piperazine ring enables interlayer C–H···N hydrogen bonding that maintains ordered pore structure during charge-discharge cycling, a feature absent in aromatic dialdehyde-derived COFs. Researchers developing electrochemical energy storage materials should prioritize this compound when high redox-active site density and structural ultrastability are design requirements.

CO₂ Utilization: Two-Step Green Synthesis of Interpenetrated COFs at Multigram Scale

The unique ability to synthesize 1,4-piperazinedicarboxaldehyde directly from CO₂ and piperazine (via NaBH₄-mediated reduction-formylation) enables a green chemistry route to crystalline, 3-fold interpenetrated COFs with BET surface areas of 945 m² g⁻¹ [2]. The resulting COF withstands 24-hour exposure to 6 M HCl, 6 M NaOH, and boiling water, making it suitable for applications requiring extreme chemical stability. This CO₂-to-COF pathway—achieving 46.3% CO₂ mass incorporation—is inaccessible with any other commercially available dialdehyde monomer and represents a compelling reason for procurement in sustainable materials research programs.

Tetradentate ONNO Schiff Base Ligand Synthesis for Bioinorganic Metal Complexes

For coordination chemists synthesizing tetradentate ONNO Schiff base ligands, piperazine-1,4-dicarbaldehyde is required because its two N-formyl groups enable acid-catalyzed condensation with primary amines (e.g., 4-aminoantipyrine) to form bis(imine) chelators that coordinate transition metals in octahedral geometry [3]. The resulting Co(II), Ni(II), and Cu(II) complexes have demonstrated antifungal activity against Alternaria brassicae, Aspergillus niger, and Fusarium oxysporum. Mono-formyl piperazine analogs cannot form this tetradentate topology, making the dicarbaldehyde irreplaceable for this ligand class.

Electrochemical α-C–H Methoxylation: Scalable Synthesis of 2-Substituted Piperazine-1,4-dicarbaldehyde Derivatives

Piperazine-1,4-dicarbaldehyde undergoes anodic oxidation to yield 2-methoxypiperazine-1,4-dicarbaldehyde in 91% yield at 500-g scale [4]. This electrochemical transformation provides access to 2-substituted derivatives that retain both formyl groups for downstream bis-functionalization. Synthetic chemists developing piperazine-based building blocks for medicinal chemistry should procure the 1,4-dicarbaldehyde rather than mono-formyl or N-alkyl piperazines, as the dual formyl substitution is essential for both the electrochemical transformation and subsequent dual derivatization.

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